1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

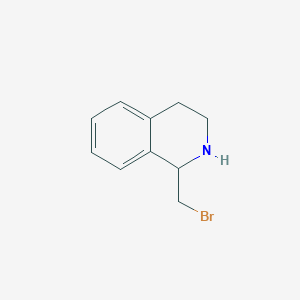

1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines This compound features a bromomethyl group attached to the nitrogen-containing heterocyclic structure of tetrahydroisoquinoline

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the bromomethylation of 1,2,3,4-tetrahydroisoquinoline using paraformaldehyde and hydrobromic acid in acetic acid. This reaction typically proceeds under mild conditions, yielding the desired bromomethylated product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Major Products:

Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of tetrahydroisoquinoline.

Oxidation: Major products are N-oxides and other oxidized forms of the parent compound.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline derivatives exhibit promising potential as pharmaceuticals due to their ability to act as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds targeting orexin receptors are being investigated for their therapeutic potential in treating conditions such as:

- Eating Disorders : These include metabolic dysfunctions and dysregulated appetite control. Compounds derived from this compound may help in managing conditions like anorexia nervosa and compulsive eating disorders .

- Sleep Disorders : The modulation of orexin receptors can lead to novel treatments for insomnia, narcolepsy, and other sleep-related issues. Research indicates that these compounds can influence sleep patterns and appetite regulation .

Neuroprotective Properties

Research has highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives. Specifically, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to possess several beneficial properties:

- Antioxidant Activity : It mitigates oxidative stress associated with neurodegenerative diseases by inhibiting monoamine oxidase (MAO) activity. This inhibition leads to increased levels of neurotransmitters such as dopamine and serotonin in the brain .

- Behavioral Effects : Studies indicate that 1MeTIQ exhibits antidepressant-like effects in animal models by enhancing noradrenergic system activity and reducing depressive behaviors .

Synthetic Applications

The synthesis of this compound serves as a versatile scaffold for developing various biologically active compounds. The bromomethyl group allows for further functionalization through nucleophilic substitution reactions:

- Synthesis of Peptidomimetics : The compound can be used as a building block in the synthesis of peptidomimetics that mimic natural peptides' structure and function. This application is crucial in drug design where peptide-based drugs face challenges like stability and bioavailability .

- Antibacterial Applications : Some derivatives have shown potential as pilicides—compounds that inhibit virulence factors in Gram-negative bacteria by blocking specific pathways .

Case Studies and Research Findings

Several studies have documented the pharmacological effects and synthetic utility of this compound:

Mécanisme D'action

The mechanism by which 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects depends on its specific application:

In Medicinal Chemistry: The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

In Materials Science: Its bromomethyl group can participate in cross-linking reactions, contributing to the formation of polymer networks with enhanced mechanical properties.

Comparaison Avec Des Composés Similaires

1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other bromomethylated tetrahydroisoquinolines and related compounds:

Activité Biologique

1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a derivative of tetrahydroisoquinoline (THIQ), a structural motif found in various bioactive compounds. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Recent studies have explored its therapeutic effects, mechanisms of action, and structure-activity relationships (SAR).

Biological Activities

The biological activities of this compound are diverse and include:

- Antitumor Activity : THIQ derivatives have been reported to exhibit significant antitumor properties. Research indicates that they can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Effects : Some derivatives demonstrate antibacterial and antifungal activities. The presence of specific functional groups in the THIQ structure enhances its interaction with microbial targets .

- Neuroprotective Properties : THIQ compounds have shown promise in neuroprotection against neurodegenerative diseases such as Alzheimer's. They may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its molecular structure. Key findings from SAR studies include:

- Functional Group Influence : The introduction of various substituents on the THIQ scaffold can modulate its activity. Electron-donating groups tend to enhance activity, while electron-withdrawing groups may reduce it .

- Binding Affinity : Molecular docking studies suggest that the compound interacts with specific enzymes and receptors, influencing its pharmacological profile. For instance, THIQ derivatives have been shown to selectively inhibit butyrylcholinesterase (BChE), a target for Alzheimer's treatment .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of various THIQ derivatives, including this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines. The mechanism involved apoptosis through caspase activation and inhibition of cell cycle progression.

Case Study 2: Neuroprotective Effects

In vitro assays demonstrated that this compound could significantly reduce amyloid-beta-induced cytotoxicity in SH-SY5Y neuroblastoma cells. The compound improved cell viability and reduced oxidative stress markers.

Research Findings Summary

Propriétés

IUPAC Name |

1-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHXMWQLNAFUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616616 | |

| Record name | 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130109-95-4 | |

| Record name | 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.